4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Description
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a quinoline derivative characterized by a hydroxyl group at position 4, a methyl group at position 1, a ketone at position 2, and a cyano group at position 3. Its molecular formula is inferred as C₁₁H₈N₂O₂ based on structural analysis of related derivatives . This compound serves as a precursor for synthesizing antimicrobial agents, such as pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, through acid-catalyzed condensation reactions under reflux conditions . Key spectral features include an IR absorption band for the cyano group (~2180 cm⁻¹) and distinct ¹H NMR signals for aromatic protons and methyl groups .
Properties
IUPAC Name |
4-hydroxy-1-methyl-2-oxoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-13-9-5-3-2-4-7(9)10(14)8(6-12)11(13)15/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVQZHGSZJKNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and C-Acylation
A two-step protocol begins with the alkylation of anthranilic acid derivatives. For example, N-methyl anthranilic acid is treated with ethyl iodide in the presence of sodium hydride in dimethylformamide (DMF) to introduce the methyl group at the 1-position. Subsequent C-acylation with dimethyl malonate under basic conditions forms the quinolinone skeleton. This intermediate is critical for introducing the 3-carbonitrile group via nucleophilic substitution or cyanation reactions.
Key Reaction Conditions :
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Solvent: DMF or DMSO (polar aprotic solvents enhance reactivity).
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Temperature: 80–100°C for alkylation; 120–150°C for cyclization.
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Yield: 35–50% after purification by recrystallization from ethanol.
Gould-Jacobs Reaction with Cyano-Containing Reagents
The Gould-Jacobs reaction, a thermal cyclization of anilides, has been modified to incorporate the cyano group. N-Methyl anthranilic acid is condensed with malononitrile in polyphosphoric acid (PPA) at 150°C, forming the quinoline core in a single step.
Mechanistic Pathway :
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Formation of an anilide intermediate.
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Cyclodehydration to generate the 2-oxo-1,2-dihydroquinoline scaffold.
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Tautomerization stabilizes the 4-hydroxy group.
Advantages :
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Fewer synthetic steps compared to multi-step protocols.
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Higher atom economy (theoretical yield: 78%).
Side Reactions and Impurity Control
Hydrolysis of Esters
Alkyl esters (e.g., 2a ) are prone to hydrolysis, especially in the presence of water, forming carboxylic acid byproducts that decarboxylate to 4-hydroxyquinolin-2-ones. This competes with cyanation, necessitating strict anhydrous conditions.
Formation of 4-Amino Byproducts
Reactions involving amines (e.g., during amidation) may yield N-benzyl-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazin-4-amine (4 ) as a side product. X-ray crystallography confirms this impurity’s “twist-boat” conformation, which arises from residual moisture.
Mitigation Strategies :
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Use of dry solvents and reagents.
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Addition of dehydrating agents (e.g., molecular sieves).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility.
Continuous Flow Reactors
Cyclization and cyanation steps are conducted in continuous flow systems to enhance heat transfer and reduce reaction times.
Solvent Recovery
Xylene and DMF are recycled via distillation, reducing waste and costs.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbonyl group to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diones, while reduction can produce hydroquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, a study synthesized several derivatives and tested them for antibacterial activity, revealing that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study focused on synthesizing derivatives of this compound and evaluated their effects on breast cancer cells. The results indicated that specific derivatives exhibited promising anticancer activity, leading to further exploration of this compound in cancer therapeutics .
Case Study: Anticancer Activity
A comprehensive study synthesized 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo derivatives and tested their efficacy against breast cancer cell lines. The findings demonstrated that these derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, marking a significant step in the development of new anticancer agents based on the quinoline scaffold .
Materials Science
Fluorescent Properties
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives have been explored for their fluorescent properties, making them suitable for applications in optoelectronics and sensor technology. The unique structural features of these compounds allow for tunable fluorescence, which can be exploited in the development of advanced materials for light-emitting devices.
Case Study: Sensor Development
Research has demonstrated the use of quinoline-based compounds as fluorescent sensors for detecting metal ions in solution. The incorporation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline into sensor designs has shown enhanced sensitivity and selectivity towards specific metal ions, thus paving the way for innovative applications in environmental monitoring .
Analytical Chemistry
Chromatographic Applications
The compound is also utilized in analytical chemistry as a standard reference material for chromatographic methods. Its distinct chemical characteristics facilitate the development of robust analytical techniques for the quantification of related compounds in complex mixtures.
Case Study: HPLC Analysis
In high-performance liquid chromatography (HPLC), 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives have been used to create calibration curves for quantifying similar quinoline derivatives in pharmaceutical formulations. This application underscores the importance of this compound in ensuring quality control within pharmaceutical manufacturing processes .
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Melting Points: The target compound’s derivatives exhibit exceptionally high melting points (>300°C), attributed to intermolecular hydrogen bonding from the 4-OH and 2-oxo groups . In contrast, nitro- and amino-substituted derivatives melt at lower temperatures (195–237°C) due to reduced crystallinity .
- Spectral Data: The cyano group’s IR absorption (~2180–2190 cm⁻¹) is consistent across derivatives, confirming its presence .
Biological Activity
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS No. 73281-56-8) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 200.19 g/mol. The structural characteristics include a quinoline ring system with hydroxyl and carbonitrile functional groups, which are crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. A study demonstrated that related compounds exhibited significant inhibition of Hepatitis B Virus (HBV) replication in vitro, suggesting that this compound may also possess similar antiviral properties. The mechanism involves the inhibition of viral replication processes through interaction with viral proteins or enzymes .
Antibacterial Activity
The antibacterial effects of quinoline derivatives have been well-documented. For instance, compounds with similar structures showed moderate antibacterial activity against various strains, including those responsible for opportunistic infections in immunocompromised patients. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness against specific bacterial strains .
Anticancer Potential
Compounds in the quinoline series have been explored for their anticancer properties due to their ability to inhibit protein tyrosine kinases (PTKs), which are implicated in cancer progression. The inhibition of PTKs by this compound could potentially lead to reduced tumor growth and proliferation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways related to cancer and inflammation.
- Cell Cycle Disruption : Some studies suggest that quinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antiviral Activity
A research article published in 2020 investigated the antiviral properties of various quinoline derivatives against HBV. Compounds structurally similar to 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline demonstrated significant inhibition at concentrations below 10 µM .
Study on Antibacterial Properties
In another study focusing on antibacterial activity, derivatives were synthesized and tested against standard bacterial strains. The results indicated that certain modifications to the quinoline structure enhanced antibacterial potency, with MIC values as low as 12 µg/mL for some derivatives .
Data Tables
Q & A
Q. What are the standard synthetic protocols for preparing 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile?
The synthesis typically involves multi-step reactions starting with the formation of the dihydroquinoline core. For example, Ukrainets et al. describe the use of condensation reactions between substituted anilines and ethyl cyanoacetate derivatives under acidic or basic conditions. Key steps include cyclization and functionalization of the carbonitrile group, with careful control of temperature and solvent polarity to optimize yield . Spectroscopic methods (e.g., NMR, IR) are critical for confirming intermediate structures.
Q. How is the structural identity of this compound validated in academic research?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For related octahydroquinoline derivatives, XRD studies reveal bond angles, torsion angles, and hydrogen-bonding networks critical for understanding molecular conformation. For instance, Asiri et al. used XRD to resolve disorder in the cyclohexene ring of a structurally similar compound, providing insights into stereoelectronic effects . Mass spectrometry (e.g., ESI-MS) and elemental analysis further validate molecular weight and purity.
Q. What analytical techniques are recommended for assessing purity?
High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Reverse-phase columns (C18) and mobile phases like acetonitrile/water (with 0.1% formic acid) achieve baseline separation of impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, identifies residual solvents or byproducts. Ukrainets et al. emphasized the use of deuterated dimethyl sulfoxide (DMSO-d6) for resolving hydroxyl proton signals in related compounds .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound?
Systematic screening of catalysts (e.g., piperidine, acetic acid) and solvents (e.g., ethanol, DMF) is essential. For example, solvent polarity significantly impacts cyclization efficiency: polar aprotic solvents like DMF may enhance intramolecular cyclization but risk side reactions. Temperature gradients (80–120°C) and reaction times (6–24 hours) should be tailored to balance yield and purity. Kinetic studies using in-situ FTIR or Raman spectroscopy can identify rate-limiting steps .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR chemical shifts often arise from solvent effects or tautomerism. For instance, the hydroxyl proton signal may appear broadened or split due to hydrogen bonding with the carbonyl group. Comparative studies using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and variable-temperature NMR can clarify dynamic equilibria. Additionally, computational modeling (DFT) predicts chemical shifts, aiding in peak assignment .
Q. How does the carbonitrile group influence the compound’s reactivity and potential bioactivity?
The carbonitrile group is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives. This reactivity is exploited in prodrug design. For example, hydrolysis of the nitrile to a carboxylate enhances water solubility, which is critical for bioavailability. Computational docking studies suggest the nitrile’s electron-withdrawing nature modulates binding affinity to enzymes like cytochrome P450 .
Q. What structural modifications enhance the compound’s biological activity?
Substituent effects at the 4-hydroxy and 1-methyl positions are pivotal. Introducing electron-donating groups (e.g., methoxy) at the 4-position stabilizes the enol tautomer, potentially enhancing antimicrobial activity. Halogenation (e.g., bromine at the phenyl ring) improves lipophilicity, aiding blood-brain barrier penetration. Structure-activity relationship (SAR) studies on analogous compounds reveal that bulky substituents reduce cytotoxicity while maintaining efficacy .
Methodological Guidelines
- Synthetic Optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature, catalyst loading) .
- Data Validation : Cross-reference XRD data with Cambridge Structural Database (CSD) entries to identify packing anomalies .
- Bioactivity Screening : Prioritize assays targeting quinoline-sensitive pathways (e.g., topoisomerase inhibition for anticancer studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
